molecular formula C21H39N5O7S B8022244 Biotin-PEG4-Hydrazide

Biotin-PEG4-Hydrazide

Cat. No.: B8022244
M. Wt: 505.6 g/mol
InChI Key: PSBJJOWIACLJAQ-ZWOKBUDYSA-N
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Description

Biotin-PEG4-Hydrazide (CAS: 756525-97-0) is a bioconjugation reagent composed of three functional components: (1) a biotin moiety for high-affinity binding to streptavidin/avidin, (2) a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity and reduce steric hindrance, and (3) a hydrazide group (-CONHNH₂) that reacts selectively with aldehydes or ketones to form stable hydrazone bonds . Its molecular formula is C₂₁H₃₉N₅O₇S, with a molecular weight of 505.63 g/mol .

This compound is widely used in:

  • Protein and glycoprotein labeling: The hydrazide group reacts with oxidized carbohydrate aldehydes (e.g., on glycoproteins like lactoferrin) for biotinylation .
  • Prodrug synthesis: Conjugation with drugs like doxorubicin (DOX) via pH-sensitive hydrazone bonds enables targeted cancer therapy .
  • Biomolecular detection: Streptavidin-based pull-down assays leverage its biotin-streptavidin affinity to isolate aldehyde-tagged biomolecules .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)/t16-,17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJJOWIACLJAQ-ZWOKBUDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The synthesis of Biotin-PEG4-Hydrazide typically follows a modular approach, combining biotin, a PEG4 spacer, and a hydrazide functional group. The PEG4 spacer is incorporated to enhance solubility and reduce aggregation, while the hydrazide moiety enables selective conjugation to aldehyde or ketone groups generated in target molecules. The general synthesis involves:

  • Biotin Activation : Biotin is functionalized with a reactive group (e.g., NHS ester) to facilitate coupling to the PEG4 spacer.

  • PEG4 Spacer Integration : A tetraethylene glycol derivative, often modified with an amine or carboxyl group, is conjugated to activated biotin.

  • Hydrazide Functionalization : The terminal end of the PEG4 spacer is derivatized with a hydrazide group, enabling aldehyde reactivity.

Critical challenges include maintaining the stability of the hydrazide group during synthesis and preventing side reactions involving the PEG chain’s ether linkages.

Step-by-Step Preparation Protocols

Periodate Oxidation-Based Biotinylation

This method targets glycoproteins by oxidizing their carbohydrate residues to generate aldehydes, which subsequently react with this compound.

Reagents :

  • Sodium periodate (NaIO₄)

  • 0.1 M sodium acetate buffer (pH 5.5)

  • This compound (dissolved in DMSO)

  • Sodium cyanoborohydride (NaCNBH₃, optional for stabilization).

Procedure :

  • Oxidation : Incubate the glycoprotein (5 mg/mL) with 10 mM NaIO₄ in sodium acetate buffer (pH 5.5) at 4°C for 15–30 minutes.

  • Desalting : Remove excess periodate using gel filtration or dialysis in the same buffer.

  • Biotinylation : Add this compound (40 mM in DMSO) at a 10:1 molar ratio to the protein. Incubate at room temperature for 2 hours.

  • Stabilization (Optional) : Reduce the hydrazone bond to a stable amine using 20 mM NaCNBH₃ for 1 hour.

Optimization :

  • pH Control : Reactions performed at pH 4–6 maximize hydrazide-aldehyde coupling efficiency.

  • Molar Ratio : A 10:1 excess of this compound ensures complete labeling of oxidized glycans.

Carbodiimide-Mediated Coupling to Carboxylates

This compound can also label carboxylate groups via carbodiimide chemistry, leveraging EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a crosslinker.

Reagents :

  • EDC hydrochloride

  • MES buffer (pH 4.7–5.5)

  • This compound (dissolved in DMSO)

Procedure :

  • Activation : Dissolve the target protein (5–10 mg/mL) in MES buffer. Add EDC (5 mM final concentration) and incubate for 15 minutes.

  • Conjugation : Introduce this compound (1.25 mM final concentration) and react for 2–24 hours at room temperature.

  • Purification : Remove unreacted reagents using desalting columns or dialysis against PBS.

Key Considerations :

  • Buffer Compatibility : Avoid amine-containing buffers (e.g., Tris), which compete with hydrazide reactivity.

  • Solubility : this compound’s PEG4 spacer ensures compatibility with aqueous solutions, preventing aggregation.

Purification and Characterization

Chromatographic Purification

Post-synthesis purification often involves size-exclusion chromatography (SEC) or reverse-phase HPLC to separate this compound from unreacted intermediates.

Typical Conditions :

  • SEC Column : Sephadex G-25 in PBS (pH 7.4)

  • HPLC : C18 column with a water/acetonitrile gradient (0.1% TFA)

Yield : Purified this compound typically achieves >90% purity, as confirmed by LC-MS.

Analytical Validation

Spectroscopic Methods :

  • UV-Vis : Biotin exhibits strong absorbance at 280 nm (ε = 34,500 M⁻¹cm⁻¹).

  • Mass Spectrometry : ESI-MS confirms the molecular weight (calculated for C₂₀H₃₈N₆O₈S: 546.6 g/mol).

Functional Assays :

  • Streptavidin Binding : Use HABA (4’-hydroxyazobenzene-2-carboxylic acid) assay to quantify biotin activity.

ParameterValue
Shelf Life24 months at 4°C
Freeze-Thaw Cycles≤3 cycles (avoid repeated)
Aqueous SolutionStable for 1 week at 4°C

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Periodate OxidationHigh specificity for glycansRequires oxidizing agents (e.g., NaIO₄)
EDC CouplingLabels carboxylates, versatileSensitive to buffer composition
Direct Hydrazide UseNo pre-activation neededLimited to aldehyde/ketone-containing targets

Troubleshooting and Optimization

Low Biotin Incorporation

  • Cause : Incomplete oxidation of glycans or suboptimal pH during conjugation.

  • Fix : Increase NaIO₄ concentration (up to 20 mM) or extend oxidation time.

Protein Aggregation

  • Cause : Hydrophobic interactions in biotinylated conjugates.

  • Fix : Use PEG4-containing reagents to enhance solubility .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-Hydrazide primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotinylation of Glycoproteins

One of the primary applications of Biotin-PEG4-Hydrazide is the biotinylation of glycoproteins. Glycoproteins often contain oxidizable sugar groups that can be converted into aldehydes through periodate oxidation. The hydrazide moiety of this compound reacts with these aldehydes, allowing researchers to label glycoproteins without interfering with their functional domains. This property is crucial for maintaining the biological activity of antibodies and other proteins during assays.

Key Features:

  • Reactivity : Reacts specifically with aldehyde groups.
  • Stability : Forms semi-permanent hydrazone bonds.
  • Solubility : The PEG spacer enhances water solubility, reducing protein aggregation.

Cell Surface Labeling

This compound is also employed for labeling cell surface glycoproteins. The reagent does not penetrate cell membranes, which allows for selective labeling of extracellular proteins. This application is vital for studying cell signaling and interactions, as it enables researchers to isolate and analyze surface proteins without altering intracellular components.

Applications in Cell Biology:

  • Isolation of Cell Surface Proteins : Enables purification using streptavidin-based methods.
  • Detection : Facilitates the detection of specific proteins in flow cytometry and immunoassays.

Drug Development and Delivery Systems

In drug development, this compound has been utilized to create targeted drug delivery systems, such as antibody-drug conjugates (ADCs). By conjugating therapeutic agents to biotinylated carriers, researchers can enhance the specificity and efficacy of drugs while minimizing side effects.

Case Studies:

  • Doxorubicin Conjugates : Studies have shown that this compound can be used to attach doxorubicin (DOX) to cancer-targeting agents via pH-sensitive hydrazone bonds. This approach allows for controlled release in tumor environments, enhancing therapeutic outcomes while reducing cytotoxicity to healthy cells .

PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to induce targeted protein degradation. The ability to biotinylate specific proteins allows for the selective recruitment of E3 ligases, facilitating the degradation of unwanted proteins in various disease contexts.

Mechanism:

  • The hydrazide group reacts with carbonyls on target proteins, enabling the formation of stable linkages that facilitate subsequent interactions with E3 ligases.

Applications in Immunology

In immunological studies, this compound is used to label antibodies for various assays, including ELISA and Western blotting. Its ability to specifically tag glycosylated regions of antibodies without affecting their antigen-binding sites makes it an invaluable tool for quantitative analysis.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Glycoprotein LabelingLabels glycoproteins via aldehyde reactionMaintains biological activity
Cell Surface LabelingSelective labeling of extracellular proteinsEnables isolation without affecting intracellular components
Drug DevelopmentUsed in creating ADCs for targeted therapyEnhances drug specificity and efficacy
PROTAC SynthesisServes as a linker for targeted protein degradationInduces selective degradation of target proteins
ImmunologyLabels antibodies for assays like ELISAAllows quantitative analysis without functional interference

Mechanism of Action

Biotin-PEG4-Hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups to form stable hydrazone bonds. This reaction is facilitated by the hydrophilic PEG spacer, which imparts water solubility and reduces aggregation of the biotinylated molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of Biotin-PEG4-Hydrazide with structurally or functionally related compounds is provided below:

Table 1: Key Features of this compound and Analogues

Compound Reactive Group PEG Length Molecular Weight (g/mol) Key Applications Advantages/Limitations
This compound Hydrazide PEG4 505.63 Aldehyde/ketone labeling, prodrug synthesis, glycoprotein modification High specificity for aldehydes; PEG4 enhances solubility .
Biotin-PEG8-Hydrazide Hydrazide PEG8 681.84 Biomolecule conjugation requiring longer spacers Increased hydrophilicity and flexibility; higher cost.
Biotin-PEG4-Azide Azide PEG4 488.6 Click chemistry (e.g., with DBCO/BCN), bioorthogonal labeling Enables copper-free click reactions; limited to azide-reactive systems.
Biotin-LC-Hydrazide Hydrazide LC* ~454.6 Binding assays where PEG is unsuitable Hydrophobic LC linker may reduce solubility in aqueous systems.
Tetrazine-PEG4-Biotin Tetrazine PEG4 ~600† Inverse electron-demand Diels-Alder (IEDDA) reactions Rapid kinetics for live-cell labeling; requires tetrazine partners.

*LC = Long-chain carbon spacer; †Estimated based on structural analogs.

Key Differentiators

Reactive Group Specificity :

  • This compound targets aldehydes/ketones, making it ideal for glycoprotein modification (e.g., lactoferrin biotinylation ). In contrast, Biotin-PEG4-Azide enables bioorthogonal "click" chemistry, such as conjugating DOX to antibodies in prodrug systems .
  • Tetrazine-PEG4-Biotin specializes in IEDDA reactions, offering faster kinetics (~10⁴ M⁻¹s⁻¹) compared to hydrazide-based conjugation .

PEG Spacer Length :

  • PEG4 balances solubility and steric hindrance reduction, as seen in its use for annexin A2 aldehyde detection .
  • PEG8 provides extended spacing (e.g., for large protein complexes) but may increase hydrodynamic radius, affecting cellular uptake efficiency .

Linker Hydrophobicity :

  • Biotin-LC-Hydrazide (carbon chain linker) is less hydrophilic than PEG-based analogs, limiting its use in aqueous environments but offering compatibility with lipid-rich systems .

This compound in Drug Delivery

  • Prodrug bDOX Synthesis : Conjugation of DOX to This compound via hydrazone bonds created a pH-sensitive prodrug (bDOX). The hydrazone bond cleaves in acidic tumor microenvironments, releasing active DOX while minimizing off-target toxicity .
  • Efficiency : MALDI-TOF and HPLC confirmed >90% conjugation efficiency, with sustained drug release over 72 hours at pH 5.0 .

Comparative Performance in Biomolecule Detection

  • Aldehyde Tagging : This compound outperformed Biotin-LC-Hydrazide in labeling oxidized glycans on lactoferrin due to superior water solubility .
  • Streptavidin Binding: Both compounds showed similar streptavidin affinity (Kd ~10⁻¹⁵ M), but PEG4’s hydrophilicity reduced non-specific binding in pull-down assays .

Biological Activity

Biotin-PEG4-hydrazide is a versatile biotinylation reagent primarily used in biochemical research for labeling proteins, particularly glycoproteins. Its unique structure, which includes a polyethylene glycol (PEG) spacer, enhances solubility and reduces non-specific binding, making it an effective tool in various biological applications.

Chemical Structure and Properties

This compound is characterized by its hydrophilic PEG4 chain that connects the biotin moiety to a hydrazide group. This structure allows for efficient labeling of biomolecules via hydrazone bond formation with carbonyl-containing compounds such as aldehydes and ketones.

  • Molecular Formula : C₁₃H₁₉N₃O₈S
  • CAS Number : 756525-97-0
  • Purity : >94% (HPLC) .

The primary mechanism by which this compound operates involves the formation of semi-permanent hydrazone bonds with aldehyde groups present in glycoproteins. This reaction can be catalyzed by aniline or para-phenylenediamine, leading to the rapid formation of a Schiff base that can be stabilized further using sodium cyanoborohydride. The amphiphilic nature of the PEG spacer enhances the reagent's solubility in aqueous environments, promoting better accessibility to target biomolecules .

Applications in Biological Research

This compound is employed in various research contexts, including:

  • Protein Labeling : It is extensively used for biotinylating glycoproteins, allowing for their subsequent detection using streptavidin-based assays such as ELISA and Western blots.
  • Cell Surface Labeling : The reagent can label glycoproteins on cell surfaces, facilitating studies on cell signaling and interactions.
  • Affinity Purification : Biotinylated proteins can be purified using streptavidin-coated beads due to the high affinity between biotin and streptavidin .

Study 1: Efficacy in Protein Labeling

In a comparative study examining various hydrazide labels, this compound was shown to enhance the detection of protein carbonyls significantly. The study indicated that this reagent produced clearer mass spectrometry results compared to traditional biotin hydrazides, thereby improving the identification of labeled peptides .

Study 2: Application in PROTAC Development

This compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins within cells. The PEG linker facilitates the conjugation of biotin to target proteins, enhancing the efficacy of these therapeutic agents .

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to other biotinylation reagents:

FeatureThis compoundBiotin-LC-HydrazideEZ-Link NHS-PEG4-Biotin
SolubilityHighModerateHigh
Non-specific BindingLowModerateModerate
Reaction TypeHydrazoneHydrazoneNHS Ester
Typical UseGlycoprotein labelingGeneral protein labelingProtein modification
StabilityHighModerateHigh

Q & A

Q. What is the mechanism of Biotin-PEG4-Hydrazide in bioconjugation, and how does it interact with biomolecules?

this compound reacts with carbonyl groups (aldehydes or ketones) on biomolecules to form stable hydrazone bonds. This reaction is particularly useful for labeling glycoproteins or carbohydrates, where aldehydes are generated via sodium periodate oxidation of cis-diols in sugar residues . The PEG4 spacer enhances solubility and reduces steric hindrance, ensuring efficient binding to streptavidin/avidin systems post-conjugation .

Q. What are the optimal reaction conditions for biotinylation using this compound?

  • Solvent System : Use a water-miscible solvent (e.g., H₂O/DMSO 4:1) to dissolve this compound (50 mM) .
  • pH and Buffer : Coupling buffer (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) ensures reactivity .
  • Time/Temperature : Stir for 2 hours at room temperature or 4 hours at 4°C .
  • Purification : Remove unreacted reagent via desalting columns or dialysis .

Q. How is this compound used to label oligosaccharides or glycoproteins?

Aldehyde groups are introduced to carbohydrates via sodium periodate oxidation of cis-diols. This compound then reacts with these aldehydes to form hydrazone bonds. For improved stability, reduce the hydrazone linkage to a hydrazide using sodium cyanoborohydride .

Advanced Research Questions

Q. How can researchers address instability of hydrazone linkages in biotinylation protocols?

Hydrazone bonds are prone to hydrolysis in aqueous environments. To stabilize them:

  • Add a reduction step with sodium cyanoborohydride (NaBH₃CN) to convert hydrazone bonds to irreversible hydrazide linkages .
  • Validate stability using high-performance anion-exchange chromatography (HPAEC) or mass spectrometry .

Q. What analytical methods confirm successful biotinylation with this compound?

Method Purpose Example from Evidence
Quartz Crystal Microbalance (QCM)Quantify binding affinity of biotinylated moleculesUsed to analyze biotinylated WSS25 binding
HPAECSeparate and quantify biotinylated vs. unreacted speciesApplied to oligogalacturonide derivatives
Electrospray MS / ¹H NMRConfirm molecular structure and purityValidated biotin-hemin conjugates

Q. How does PEG chain length (e.g., PEG4 vs. PEG8) impact experimental outcomes?

Property PEG4 PEG8
SolubilityHigh in aqueous buffersHigher hydrophilicity due to longer chain
Steric EffectsMinimal interferenceMay reduce binding efficiency in sterically sensitive assays
ApplicationsIdeal for small biomolecules (peptides, oligosaccharides)Preferred for larger complexes (e.g., nanoparticles)

Q. How can this compound be integrated into PROTAC synthesis or molecular delivery systems?

The hydrazide group enables conjugation to carbonyl-functionalized ligands, while the biotin tag facilitates purification via streptavidin affinity columns. The PEG4 spacer enhances solubility of hydrophobic PROTAC molecules and improves cellular uptake .

Methodological Considerations

Q. What controls are essential when troubleshooting low biotinylation efficiency?

  • Positive Control : Use a model glycoprotein (e.g., horseradish peroxidase) with known aldehyde content.
  • Negative Control : Omit this compound to check for nonspecific streptavidin binding.
  • Reaction Validation : Monitor unreacted aldehydes with a colorimetric assay (e.g., 2,4-dinitrophenylhydrazine) .

Q. How to optimize this compound for in vivo studies?

  • PEG4 Advantages : Reduces immunogenicity and prolongs circulation time compared to shorter PEG chains.
  • Dose Calibration : Ensure molar excess of this compound over target biomolecules (e.g., 10:1 ratio) .
  • In Vivo Clearance : Use size-exclusion chromatography to confirm conjugate stability in serum .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotin-PEG4-Hydrazide
Reactant of Route 2
Biotin-PEG4-Hydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.